molecular formula C12H7F2NO3 B5448685 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan

2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan

Cat. No.: B5448685
M. Wt: 251.18 g/mol
InChI Key: PESZWHSAOSYQMP-AATRIKPKSA-N
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Description

2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan: is an organic compound that features a furan ring substituted with a 2,4-difluorophenyl group and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the 2,4-difluorophenyl group: This step can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is reacted with a 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the nitroethenyl group: The final step involves the introduction of the nitroethenyl group through a Knoevenagel condensation reaction. This reaction typically involves the condensation of the furan derivative with nitroethane in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: 2-(2,4-difluorophenyl)-5-[(E)-2-aminoethenyl]furan.

    Substitution: 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its nitro group can be reduced to an amino group, allowing for the attachment of various biomolecules for targeted studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its furan ring and nitroethenyl group provide unique electronic and structural characteristics that can be exploited in various applications.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The furan ring and difluorophenyl group contribute to the compound’s overall stability and reactivity, allowing it to engage in specific interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)pyridine: This compound shares the 2,4-difluorophenyl group but has a pyridine ring instead of a furan ring.

    2-(2,4-difluorophenyl)ethanamine: This compound also contains the 2,4-difluorophenyl group but has an ethanamine moiety instead of a nitroethenyl group.

Uniqueness

2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan is unique due to its combination of a furan ring, a 2,4-difluorophenyl group, and a nitroethenyl group This unique structure imparts specific chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-[(E)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-1-3-10(11(14)7-8)12-4-2-9(18-12)5-6-15(16)17/h1-7H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESZWHSAOSYQMP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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